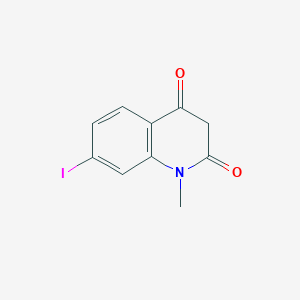

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione

Description

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione (C₁₀H₈INO₂) is a halogenated tetrahydroquinoline derivative characterized by an iodine substituent at position 7 and a methyl group at position 1. Collision cross-section (CCS) predictions for its adducts range from 140.5 to 153.9 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name |

7-iodo-1-methylquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-12-8-4-6(11)2-3-7(8)9(13)5-10(12)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQFLCFUUHGWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)C2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864055-85-5 | |

| Record name | 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione typically involves the iodination of 1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. This can be achieved using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the ketone functionalities can yield the corresponding alcohols.

Substitution: The iodine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with diverse functionalities.

Research indicates that compounds similar to this compound exhibit significant biological activities. The presence of the iodine atom may enhance its neuroprotective properties and potential therapeutic effects against various diseases .

Potential Biological Activities

- Neuroprotective Effects : Similar compounds have been documented for their neuroprotective capabilities, suggesting that this compound may also exhibit such properties.

- Anticancer Activity : Quinoline derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects which could be beneficial in treating inflammatory diseases .

Industrial Applications

In addition to its role in organic synthesis and medicinal chemistry, this compound can be utilized in the industrial sector for the production of dyes and pigments. Its chemical properties allow it to be a versatile building block for specialty chemicals used in various applications .

Table: Summary of Biological Activities

Notable Research Insights

A comprehensive review highlighted that quinoline derivatives are considered valuable scaffolds in drug discovery due to their broad spectrum of biological activities including anti-HIV, antibacterial, and anti-inflammatory effects. This positions this compound as a candidate for further exploration in pharmacological studies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Halogen-Substituted Derivatives

- Key Differences :

- Substituent Position : Iodine at position 7 (target compound) vs. 3 () alters electronic effects on the aromatic ring. The 7-position iodine may sterically hinder electrophilic attacks compared to smaller substituents like chlorine in 1D .

- Functional Groups : The dione moiety in the target compound enhances hydrogen-bonding capacity, unlike ethoxy or methyl groups in other derivatives.

Azido and Triazole Derivatives

- 3-Azido-THQ-2,4-dione (1D) : Serves as a precursor for copper-catalyzed [3+2] cycloaddition with terminal alkynes, yielding 1,4-disubstituted triazoles (e.g., 3Aa , 3Ab ) with applications in drug discovery .

- Triazole Derivatives (3Aa, 3Ab) : Exhibit higher thermal stability (e.g., 3Aa melts at 274–277°C) due to extended π-conjugation and hydrogen-bonding networks . Comparatively, the target compound’s iodine may limit similar cycloaddition reactivity but offers opportunities for Suzuki-Miyaura couplings .

Hydroxy-Substituted Derivatives

- 3-Hydroxy-THQ-2,4-diones (): Hydroxyl groups at position 3 increase solubility via hydrogen bonding but reduce stability under acidic conditions. The target compound’s methyl and iodo groups enhance hydrophobicity and stability .

Methyl-Substituted Derivatives

- 1-Methyl vs.

Detailed Research Findings

Spectroscopic and Computational Insights

- IR/NMR : The target compound’s iodine substituent is expected to cause significant deshielding in ¹H-NMR for adjacent protons (e.g., H-6 and H-8), contrasting with chlorine in 1D (δ ~7.72 ppm for H-7) .

- DFT Calculations: Polar nature (dipole moment ~3–5 Debye) and HOMO-LUMO gaps (~4–5 eV) suggest moderate reactivity, aligning with tetrahydroquinoline analogs .

Biological Activity

7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is a synthetic compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by the presence of an iodine atom and a diketone functionality, suggests potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C10H8INO2

- Molecular Weight : 301.08 g/mol

- CAS Number : 1864055-85-5

The compound is synthesized through the iodination of 1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione using iodine and an oxidizing agent under acidic conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Properties : Similar compounds in the tetrahydroquinoline class have shown promise in inhibiting cancer cell growth.

- Neuroprotective Effects : Its structure resembles other neuroprotective agents which may indicate similar activities.

The biological activity of this compound is hypothesized to involve:

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

- Protein Kinase Inhibition : It may interact with key signaling pathways such as PI3K/AKT/mTOR which are crucial for cell survival and proliferation .

In Vitro Studies

A study evaluated several tetrahydroquinolinones for their ability to inhibit colorectal cancer (CRC) cell proliferation. The results indicated that certain derivatives could significantly suppress cancer cell growth by inducing cellular stress through ROS generation .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| 20d | 5.0 | Antiproliferative activity in HCT-116 cells |

| 7-Iodo derivative | TBD | Potential neuroprotective effects |

Case Studies

In a comparative analysis involving various tetrahydroquinoline derivatives:

- The iodine substitution in this compound was noted to enhance its reactivity and biological interactions compared to brominated or unsubstituted analogs .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of selected tetrahydroquinoline derivatives:

Q & A

Q. What are the recommended synthetic routes for 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, and how do substituent positioning and steric effects influence the choice of methodology?

Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies, where ketoamides or quinolones are treated with organomagnesium reagents or oxidizing agents. For iodinated derivatives like this compound, the introduction of iodine at the 7-position requires careful selection of precursors (e.g., 4-hydroxy-2(1H)-quinolones) and iodination agents. Substituent positioning (e.g., methyl at the 1-position) affects steric hindrance, necessitating mild cyclization conditions (e.g., using peroxyacetic acid in sodium hydroxide) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the methyl group (δ ~1.2–1.5 ppm for CH₃) and the iodinated aromatic proton environment (δ ~7.5–8.5 ppm). Coupling constants in the dihydroquinoline core help verify stereochemistry .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups (2,4-dione) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₀H₉INO₂) and detects isotopic patterns from iodine .

- X-ray Crystallography: Resolves ambiguities in regiochemistry and confirms the planar conformation of the tetrahydroquinoline ring .

Q. What are the primary pharmacological applications of this compound in current research?

Methodological Answer: Tetrahydroquinoline derivatives exhibit neurotoxic, antitumor, and antimicrobial activities. For iodinated variants, the electronegative iodine atom enhances binding to biological targets (e.g., enzymes like acetylcholinesterase). Researchers evaluate these activities via:

- In vitro assays: Testing inhibition of cholinesterases using Ellman’s method .

- Antimicrobial screens: Measuring MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when steric hindrance from the methyl and iodo groups complicates cyclization?

Methodological Answer: To mitigate steric effects:

Q. What structural insights does X-ray crystallography provide about the conformation of this compound?

Methodological Answer: Single-crystal X-ray analysis reveals:

- Bond lengths and angles: The C–I bond length (~2.09 Å) and dihedral angles between the tetrahydroquinoline core and substituents .

- Packing interactions: Halogen bonding between iodine and neighboring molecules, influencing crystallinity .

- Stereochemical assignment: Confirmation of the 1-methyl group’s axial/equatorial orientation .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Discrepancies arise from differences in assay conditions or compound purity. To address this:

Q. What role do computational studies play in understanding the reactivity and binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices, guiding functionalization strategies .

- Molecular Docking: Simulate binding to targets (e.g., cholinesterases) to identify key interactions (e.g., hydrogen bonding with the dione moiety) .

- MD Simulations: Assess conformational stability in aqueous environments, correlating with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.